molecular formula C15H13BrFNO2 B14949296 2-(4-bromo-3-methylphenoxy)-N-(3-fluorophenyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(3-fluorophenyl)acetamide

Cat. No.: B14949296
M. Wt: 338.17 g/mol
InChI Key: UDAMNJNMWQIWBD-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(3-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.

    Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid. This step involves a nucleophilic substitution reaction.

    Amidation: The final step involves the reaction of 2-(4-bromo-3-methylphenoxy)acetic acid with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-N-(3-fluorophenyl)acetamide
  • 2-(4-bromo-3-methylphenoxy)-N-(4-fluorophenyl)acetamide
  • 2-(4-bromo-3-methylphenoxy)-N-(3-chlorophenyl)acetamide

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-(3-fluorophenyl)acetamide is unique due to the specific substitution pattern on the phenoxy and phenyl rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H13BrFNO2

Molecular Weight

338.17 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C15H13BrFNO2/c1-10-7-13(5-6-14(10)16)20-9-15(19)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,19)

InChI Key

UDAMNJNMWQIWBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)F)Br

Origin of Product

United States

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